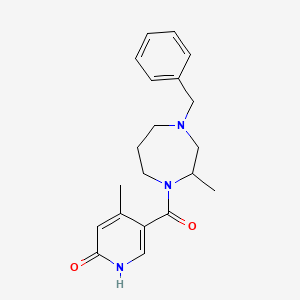![molecular formula C16H21N3O3 B7142692 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide](/img/structure/B7142692.png)
2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carbamoylamino)-N-(7-oxabicyclo[221]heptan-2-yl)-3-phenylpropanamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide typically involves the use of 7-oxabicyclo[2.2.1]heptane as a key intermediate. One common method includes the directed Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework . This process can yield arylated products with high diastereoselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic ring, can be achieved using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxorhenium catalysts for deoxygenation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylated products are common when using Pd-catalyzed arylation .
Scientific Research Applications
2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in drug discovery.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its use in industrial applications may include the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 7-oxabicyclo[2.2.1]heptane, such as:
- 7-oxabicyclo[2.2.1]heptane derivatives with different substituents.
- Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
What sets 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide apart is its specific combination of functional groups and the unique bicyclic framework, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c17-16(21)19-13(8-10-4-2-1-3-5-10)15(20)18-12-9-11-6-7-14(12)22-11/h1-5,11-14H,6-9H2,(H,18,20)(H3,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXQCIKIKVAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7142609.png)
![5-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7142618.png)

![N-[1-(2-chlorophenyl)piperidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142627.png)
![2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine](/img/structure/B7142629.png)
![1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7142634.png)
![N-[5-cyano-2-(propylamino)phenyl]-2-(2,5-dimethylpyrrolidin-1-yl)acetamide](/img/structure/B7142639.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142645.png)
![1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B7142651.png)
![5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide](/img/structure/B7142663.png)
![2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7142668.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7142669.png)
![4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142676.png)
![[3-(2-Methylpropoxy)pyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7142678.png)
